REACTION_SMILES
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[CH3:1][N:2]([CH2:3][CH2:4][N:5]([CH3:6])[CH3:7])[CH3:8].[CH:14]([CH3:15])([CH3:16])[c:17]1[c:18]([C:19](=[O:20])[N:21]([CH2:22][CH3:23])[CH2:24][CH3:25])[cH:26][cH:27][c:28]([O:30][CH3:31])[cH:29]1.[CH:9]([Li:10])([CH2:11][CH3:12])[CH3:13].[ClH:36].[NH3:35].[O:32]=[S:33]=[O:34].[O:37]1[CH2:38][CH2:39][CH2:40][CH2:41]1.[OH2:42]>>[CH:14]([CH3:15])([CH3:16])[c:17]1[c:18]([C:19](=[O:20])[N:21]([CH2:22][CH3:23])[CH2:24][CH3:25])[c:26]([S:33](=[O:32])(=[O:34])[NH2:35])[cH:27][c:28]([O:30][CH3:31])[cH:29]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCN(C)C
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Name
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CCN(CC)C(=O)c1ccc(OC)cc1C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)C(=O)c1ccc(OC)cc1C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
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Smiles
|
CCN(CC)C(=O)c1c(C(C)C)cc(OC)cc1S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |